molecular formula C15H22ClNO2S B11013745 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide

1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide

Cat. No.: B11013745
M. Wt: 315.9 g/mol
InChI Key: OFVBOTGHFNGZDZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

    4-chlorophenylsulfonyl derivatives: These compounds share the 4-chlorophenylsulfonyl group and exhibit similar chemical reactivity.

    Cyclohexylsulfonamide derivatives: Compounds with a cyclohexylsulfonamide group have comparable biological activities.

    N-ethylsulfonamide derivatives:

Uniqueness: 1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide is unique due to the combination of the 4-chlorophenyl, cyclohexyl, and N-ethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22ClNO2S

Molecular Weight

315.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-cyclohexyl-N-ethylmethanesulfonamide

InChI

InChI=1S/C15H22ClNO2S/c1-2-17(15-6-4-3-5-7-15)20(18,19)12-13-8-10-14(16)11-9-13/h8-11,15H,2-7,12H2,1H3

InChI Key

OFVBOTGHFNGZDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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